Isocorydine

Descripción

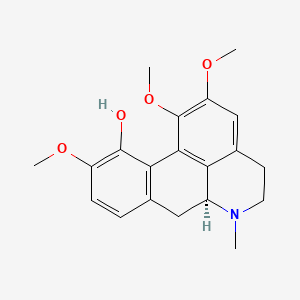

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(6aS)-1,2,10-trimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-11-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO4/c1-21-8-7-12-10-15(24-3)20(25-4)18-16(12)13(21)9-11-5-6-14(23-2)19(22)17(11)18/h5-6,10,13,22H,7-9H2,1-4H3/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QELDJEKNFOQJOY-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC(=C(C3=C2C1CC4=C3C(=C(C=C4)OC)O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC2=CC(=C(C3=C2[C@@H]1CC4=C3C(=C(C=C4)OC)O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201023580 | |

| Record name | Isocorydine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201023580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | (S)-Isocorydine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030184 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

475-67-2 | |

| Record name | (+)-Isocorydine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=475-67-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isocorydine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000475672 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isocorydine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201023580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISOCORYDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3B5E87JEOX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (S)-Isocorydine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030184 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

185 °C | |

| Record name | (S)-Isocorydine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030184 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic Methodologies and Derivative Development of Isocorydine

Total Synthesis of Isocorydine and its Enantiomers

The total synthesis of this compound and its enantiomers has been a goal in organic chemistry, providing access to these compounds independent of natural sources and enabling the synthesis of specific stereoisomers.

Key Synthetic Routes and Strategies for (+)-Isocorydine

One notable achievement in this area is the total synthesis of (+)-isocorydine. Junxi Liu and coworkers from the Lanzhou Institute of Chemical Physics, Chinese Academy of Sciences, successfully achieved a total synthesis of (+)-isocorydine. oup.com Early attempts at synthesizing this compound using methods similar to those successful for corydine, such as the Bischler-Napieralski-Schorr method with phenolic hydroxyl protection, encountered difficulties in the final stages. rsc.org The synthesis of phenolic alkaloids like this compound often requires protecting the free hydroxyl group throughout multiple steps with a group that is stable but easily removable at the end without affecting the rest of the molecule. rsc.org

Asymmetric Synthesis Approaches for (S)-Isocorydine

Asymmetric synthesis approaches have been developed to specifically obtain the (S)-enantiomer of this compound. Mei Zhong and coworkers reported an asymmetric total synthesis of (S)-isocorydine. acs.orgresearchgate.net Asymmetric synthesis of chiral nonracemic isoquinoline (B145761) alkaloids, including aporphines like this compound, has seen advancements through both improvements on traditional methods like the Pictet-Spengler and Bischler-Napieralski reactions, and the development of new strategies. researchgate.netnih.gov These approaches often involve stereochemically modified traditional syntheses or strategies focused on closing the nitrogen-containing ring B of the isoquinoline core with controlled stereochemistry. researchgate.netnih.gov

Chemical Modifications and Derivative Synthesis of this compound

Chemical modification of this compound has been extensively pursued to generate derivatives with potentially improved biological activities. mdpi.comsmolecule.com These modifications often target specific positions on the aporphine (B1220529) skeleton. mdpi.comsmolecule.comgoogle.com

Targeted Structural Modifications (e.g., C-8 position)

Modifications at the C-8 position in the D ring of this compound have been a particular focus of research. mdpi.comgoogle.com The hydrogen atom located at C-8 possesses high chemical reactivity and is easily lost, making this position amenable to modification. mdpi.com Structural modifications at C-8 have been shown to significantly improve the biological activity of this compound. mdpi.comgoogle.comresearchgate.netcore.ac.uk

Synthesis of Specific this compound Derivatives (e.g., 8-amino-isocorydine, 6a,7-dihydrogen-isocorydione, 8-acetamino-isocorydine, isocorydione)

Several specific this compound derivatives have been synthesized and investigated. These include 8-amino-isocorydine, 6a,7-dihydrogen-isocorydione, 8-acetamino-isocorydine, and isocorydione (B1251626). mdpi.comsmolecule.comgoogle.comresearchgate.netnih.gov

Isocorydione (2) can be synthesized from this compound through oxidation, for example, by using Fremy's radical. mdpi.comsmolecule.comresearchgate.net This process can also yield other compounds as by-products. mdpi.com

8-Amino-isocorydine (8) can be obtained through the reduction of a nitro group at the C-8 position, which is introduced by nitration of this compound. mdpi.comcore.ac.ukresearchgate.netnih.gov Nitration at C-8 is typically carried out at low temperatures to prevent oxidation of the phenolic hydroxyl group. mdpi.com 8-amino-isocorydine has shown inhibitory effects on cancer cell growth. mdpi.comresearchgate.netnih.gov However, 8-amino-isocorydine has been noted to be unstable in water solution at room temperature, degrading over time. mdpi.comresearchgate.netcore.ac.uk

8-Acetamino-isocorydine (11) is a derivative synthesized through the acetylation of 8-amino-isocorydine. mdpi.comresearchgate.netcore.ac.uk It has been explored as a pro-drug of 8-amino-isocorydine, exhibiting inhibitory effects on tumor growth. mdpi.comresearchgate.net

6a,7-dihydrogen-isocorydione (10) is another derivative that has demonstrated the ability to inhibit the growth of certain cancer cell lines in vitro. mdpi.comresearchgate.netnih.gov

The synthesis of these derivatives often involves a series of steps with specific reagents and conditions. For example, the synthesis of this compound derivatives has been illustrated with reaction schemes involving reagents such as ON(SO3K)2, NH2OH·HCl, HNO3/H2SO4, H2 with Pd/C, NCS, NaNO2/HCl, and CH3COCl under varying temperatures and reaction times. mdpi.comresearchgate.netresearchgate.net

Novel Methodologies in this compound Derivative Synthesis

Novel methodologies have been developed for the synthesis of this compound derivatives, particularly focusing on modifications at the C-8 position. smolecule.comgoogle.com These methods include carbonyl amidation reactions, involving the reaction of amino groups with aryl isocyanates or acyl chlorides. smolecule.com Another approach involves the symmetrical amidation condensation reaction of an this compound derivative with an aromatic amino group using solid phosgene. google.com These chemical structure derivatization methods aim to enrich the structural library of aporphine alkaloids and provide lead compounds for drug screening. google.com

Here is a table summarizing some of the key this compound derivatives mentioned and their reported activities:

| Derivative | Synthesis Method Highlights | Reported Activities |

| Isocorydione (2) | Oxidation of this compound (e.g., with Fremy's radical) | Inhibits tumor growth in murine sarcoma S180-bearing mice. mdpi.comresearchgate.net |

| 8-Amino-isocorydine (8) | Reduction of 8-nitro-isocorydine. mdpi.comcore.ac.ukresearchgate.netnih.gov | Inhibits growth of human lung (A549), gastric (SGC7901), and liver (HepG2) cancer cell lines in vitro. mdpi.comresearchgate.netnih.gov |

| 8-Acetamino-isocorydine (11) | Acetylation of 8-amino-isocorydine. mdpi.comresearchgate.netcore.ac.uk | Good inhibitory effect on murine hepatoma H22-induced tumors (as a pro-drug of 8). mdpi.comresearchgate.net |

| 6a,7-dihydrogen-isocorydione (10) | Mentioned as a synthesized derivative. mdpi.comresearchgate.netnih.gov | Inhibits growth of human lung (A549), gastric (SGC7901), and liver (HepG2) cancer cell lines in vitro. mdpi.comresearchgate.netnih.gov |

Structure-Activity Relationship (SAR) Studies of this compound and its Derivatives

SAR studies of this compound and its derivatives are fundamental to optimizing their therapeutic potential. These investigations seek to establish correlations between the chemical structure of these compounds and their observed biological activities, such as anticancer effects. By systematically modifying different parts of the this compound molecule and evaluating the resulting changes in activity, researchers can gain insights into the structural features essential for desired biological outcomes. mdpi.comnih.gov

Impact of Structural Modifications on Biological Activities

Structural modifications to the this compound scaffold have been explored to improve its biological activities, particularly its anticancer properties. One key area of focus has been modifications at the C-8 position in the D ring of this compound. mdpi.comresearchgate.net Studies have shown that modifications at this position can significantly enhance the alkaloid's biological activity. mdpi.comresearchgate.netnih.gov

For instance, 8-amino-isocorydine (Compound 8) and 6a,7-dihydrogen-isocorydione (Compound 10) demonstrated improved in vitro inhibitory effects against human lung (A549), gastric (SGC7901), and liver (HepG2) cancer cell lines compared to this compound (Compound 1). mdpi.comnih.govresearchgate.netnih.gov Isocorydione (Compound 2), which possesses a p-benzoquinonyl structure, also showed inhibitory effects on tumor growth in murine models. mdpi.comresearchgate.netnih.gov Further modification of Compound 2 to yield Compound 6 resulted in better anticancer activities against HepG2, A549, and SGC7901 cells than the parent compound 2. mdpi.comnih.gov

Conversely, certain modifications have been shown to abolish or reduce activity. Replacing the hydrogen atom of this compound at C-8 with a nitro group (Compound 7) or a chloride atom (Compound 9) resulted in a loss of inhibitory effects on the tested cancer cell lines, potentially due to increased hydrophobicity limiting their effective concentration in cell culture media. mdpi.comnih.gov Similarly, Compound 11, an acetamino derivative of 8-amino-isocorydine designed as a pro-drug, did not show anticancer activity in vitro, although it exhibited a good inhibitory effect on murine hepatoma in vivo. mdpi.comnih.govresearchgate.netnih.gov

The absolute configuration at C-6a has also been identified as a key factor affecting the pharmacological activity of aporphine alkaloids. The difference in activity between Compound 2 and Compound 10, where the only structural difference is the lack of absolute configuration at C-6a in Compound 10, highlights the importance of this stereochemical feature. mdpi.comnih.gov

The following table summarizes the in vitro anticancer activities (IC50 values) of key this compound derivatives against several human cancer cell lines:

| Compound | HepG2 (μM) | A549 (μM) | SGC7901 (μM) |

| This compound (1) | >200.00 | >200.00 | >200.00 |

| Isocorydione (2) | 186.97 | 197.73 | >200.00 |

| Compound 6 | 78.10 | 63.70 | 67.91 |

| Compound 7 | >200.00 | >200.00 | >200.00 |

| Compound 8 | 56.18 | 7.53 | 14.80 |

| Compound 9 | >200.00 | >200.00 | >200.00 |

| Compound 10 | 20.42 | 8.59 | 14.03 |

| Compound 11 | >200.00 | >200.00 | >200.00 |

| Cisplatin (B142131) | 0.67 | 1.02 | 0.88 |

| mdpi.comnih.gov |

These data illustrate that specific modifications, particularly at the C-8 position, can lead to significantly improved anticancer potency compared to the parent this compound molecule. mdpi.comnih.govresearchgate.netnih.gov

Identification of Key Pharmacophores for Enhanced Bioactivity

Based on SAR studies, researchers aim to identify the key pharmacophores within the this compound structure that are responsible for its biological activities. A pharmacophore represents the essential features of a molecule, such as hydrogen bond donors/acceptors, lipophilic centers, and charged regions, arranged in a specific spatial orientation, that are necessary for it to interact with a biological target and exert its effect. researchgate.net

The enhanced anticancer activity observed with modifications at the C-8 position suggests that this region of the molecule is part of or influences a critical pharmacophore for this activity. mdpi.comnih.govresearchgate.netnih.gov The presence of an amino group at C-8, as in 8-amino-isocorydine (Compound 8), appears to be particularly beneficial for anticancer potency against certain cell lines. mdpi.comnih.gov

The p-benzoquinonyl segment present in isocorydione (Compound 2) has also been suggested as a potential pharmacophore contributing to its antitumor activity. mdpi.comnih.gov Further modifications of this structure, as seen with Compound 6, can lead to further improvements in activity, indicating that the surrounding chemical environment of this pharmacophore is also important. mdpi.comnih.gov

The significant impact of the absolute configuration at C-6a on pharmacological activity points to the importance of the molecule's three-dimensional structure and the precise spatial arrangement of its functional groups for effective interaction with biological targets. mdpi.comnih.gov

Pharmacological Activities and Mechanisms of Action of Isocorydine

Anticancer and Antitumor Activities of Isocorydine

This compound and its derivatives have demonstrated inhibitory effects on the proliferation of various tumor cell lines in vitro and have shown antitumor activity in vivo. mdpi.comresearchgate.netresearchgate.netresearchgate.net Studies have explored its activity against a range of cancers, highlighting its potential therapeutic value. mdpi.comresearchgate.netnih.govresearchgate.netresearchgate.nete-century.usoncotarget.comgoogle.come-century.usmdpi.commdpi.com

Inhibition of Cell Proliferation and Growth Arrest

This compound has been shown to inhibit cancer cell proliferation in a dose- and time-dependent manner in various cell lines. mdpi.com This inhibition is often linked to the induction of cell cycle arrest. mdpi.comresearchgate.netoncotarget.come-century.usmdpi.commdpi.com

This compound is known to induce cell cycle arrest, a critical mechanism to halt the uncontrolled division of cancer cells. Studies have reported that this compound can induce G2/M cell cycle arrest in hepatocellular carcinoma cell lines. mdpi.comresearchgate.netoncotarget.complos.orgnih.govresearchgate.net This arrest is associated with increased expression levels of cyclin B1 and p-CDK1, and decreased expression and inhibited activation of Cdc25C. plos.orgnih.gov Phosphorylation levels of Chk1 and Chk2 were also observed to increase after this compound treatment, and G2/M arrest induced by this compound can be disrupted by Chk1 siRNA. plos.orgnih.gov In oral squamous carcinoma cells, this compound primarily disrupted energy metabolism, leading to an increased proportion of cells in the G1 phase and a reduced percentage of S-phase cells. nih.gov Cervical cancer cells treated with this compound showed cell cycle arrest at the G1/S phase, potentially mediated by P53-P21 pathways. e-century.us

This compound and its derivatives have demonstrated anticancer activity against a variety of human cancer cell lines. These include:

Hepatocellular Carcinoma (HCC): this compound inhibits cell proliferation in HCC cell lines by inducing G2/M cell cycle arrest and apoptosis. mdpi.comresearchgate.netplos.orgnih.govresearchgate.net It has shown growth inhibitory effects on SMMC-7721, Huh7, and PLC/PRF/5 cell lines. ncats.ioplos.orgnih.govresearchgate.net Derivate this compound (d-ICD) has also been shown to suppress HCC cell growth. researchgate.netmdpi.com

Oral Squamous Carcinoma (OSCC): this compound has demonstrated significant anticancer activity against OSCC cells, inhibiting proliferation and inducing G1 phase arrest and apoptosis. nih.govmdpi.com

Lung Cancer: this compound derivatives have shown the ability to inhibit the growth of human lung cancer cell lines such as A549. mdpi.comresearchgate.net

Gastric Cancer: this compound derivatives have exhibited inhibitory effects on gastric cancer cell lines like SGC7901 and MGC-803. mdpi.comresearchgate.netresearchgate.net

Cervical Cancer: this compound effectively inhibited the growth of cervical cancer SiHa cell lines, inducing G1/S cell cycle arrest. e-century.us

Here is a summary of some affected cell lines and observed effects:

| Cancer Type | Cell Lines Affected | Observed Effects | Source |

| Hepatocellular Carcinoma | SMMC-7721, Huh7, PLC/PRF/5 | G2/M arrest, Apoptosis, Decreased CD133+ cells, Reduced tumorigenicity | ncats.ioplos.orgnih.govresearchgate.net |

| Oral Squamous Carcinoma | Cal-27 | G1 arrest, Apoptosis, Disrupted energy metabolism, Cytoskeletal deformation | nih.govmdpi.com |

| Lung Cancer | A549 | Growth inhibition (derivatives) | mdpi.comresearchgate.net |

| Gastric Cancer | SGC7901, MGC-803 | Growth inhibition (derivatives) | mdpi.comresearchgate.netresearchgate.net |

| Cervical Cancer | SiHa | G1/S arrest, Reduced proliferation, Induced differentiation | e-century.us |

Induction of Apoptosis and Programmed Cell Death

This compound has been shown to induce apoptosis, a form of programmed cell death, in various cancer cell lines. researchgate.netnih.gove-century.usmdpi.com This is considered a crucial mechanism for its anticancer activity. nih.govnih.gov

This compound induces apoptosis through various molecular pathways. One observed mechanism is the upregulation of cleaved PARP, indicating the activation of caspases, particularly caspase-3, which cleaves PARP during apoptosis. mdpi.comnih.govnih.govresearchgate.net this compound has also been shown to induce intrinsic apoptosis by downregulating antiapoptotic proteins like Bcl-2, Bcl-xl, and Mcl-1, and upregulating proapoptotic proteins such as Bax, Bim, Bik, and Bak. researchgate.netsemanticscholar.org Furthermore, this compound can induce PDCD4-related apoptosis. mdpi.comresearchgate.netnih.gov PDCD4 (Programmed Cell Death 4) is a tumor suppressor protein that can be transcriptionally activated by this compound. acs.org

This compound has demonstrated the ability to target cancer stem cells (CSCs), which are often resistant to conventional chemotherapy and contribute to tumor recurrence. mdpi.comresearchgate.netnih.govnih.gov this compound significantly decreases the percentage of side population (SP) cells in hepatocellular carcinoma cell lines. mdpi.comresearchgate.netgoogle.complos.orgresearchgate.netnih.govresearchgate.net SP cells are considered a subpopulation enriched with CSC-like properties, including self-renewal and tumorigenicity. e-century.us this compound appears to preferentially kill SP cells and can reduce the size and weight of SP cell-induced tumor masses in vivo. mdpi.comresearchgate.netgoogle.comnih.govresearchgate.net It can also reduce the percentage of CD133+ and EpCAM-expressing cells, which are markers for cancer stem cells. mdpi.comresearchgate.net The targeting of CSCs by this compound is suggested to occur through PDCD4-related apoptosis. mdpi.comresearchgate.netnih.gov

Here is a table summarizing the molecular mechanisms and CSC targeting:

| Mechanism of Action | Specific Pathways/Targets Involved | Observed Effects | Source |

| Apoptosis Induction | PARP cleavage (via caspase-3 activation) | Increased levels of cleaved PARP | mdpi.comnih.govnih.govresearchgate.net |

| Regulation of Bcl-2 family proteins | Downregulation of antiapoptotic proteins, Upregulation of proapoptotic proteins | researchgate.netsemanticscholar.org | |

| PDCD4-related apoptosis | Transcriptional activation of PDCD4 | mdpi.comresearchgate.netnih.govacs.org | |

| Targeting Cancer Stem Cells | Side Population (SP) cells | Decreased percentage of SP cells, Preferential killing of SP cells | mdpi.comresearchgate.netgoogle.comnih.govresearchgate.net |

| CD133+ and EpCAM+ cells | Reduced percentage of these cell populations | mdpi.comresearchgate.net | |

| Reduced tumorigenicity of CSC-like cells | Decreased tumor size and weight in vivo models | mdpi.comresearchgate.netgoogle.comnih.gov |

Modulation of Cell Migration and Invasion

This compound has been shown to impact the migratory and invasive capabilities of various cancer cell types. Studies have indicated that ICD can decrease the invasion, migration, and adhesion of cancer cells. citeab.comoup.comnih.govuni-freiburg.debiorxiv.orgnih.gov

Effects on EMT (Epithelial-Mesenchymal Transition)

Epithelial-Mesenchymal Transition (EMT) is a critical process in tumor progression, contributing to increased cell migration, invasion, and the development of chemoresistance. google.comveterinaryworld.org this compound has been found to inhibit EMT in cancer cells. In pancreatic cancer cells, ICD was shown to inhibit the upregulation of STAT3 and EMT induced by gemcitabine (B846). google.com It can reverse the increase in EMT-related transcription factors and proteins caused by gemcitabine treatment. google.com Furthermore, this compound has been reported to suppress doxorubicin-induced EMT in hepatocellular carcinoma. veterinaryworld.orgwikipedia.orgresearchgate.net In cervical cancer cells, ICD treatment has been observed to induce cell differentiation through a reversed EMT process. guidetopharmacology.org EMT is characterized by changes in the expression of proteins such as E-cadherin, N-cadherin, Vimentin, Snail, and Twist. google.com

Impact on Specific Protein Expression (e.g., HPV16 E6, p53, p21)

This compound influences the expression of several proteins involved in cell regulation and cancer progression. In oral squamous cell carcinoma (OSCC) cells, treatment with ICD for 72 hours led to the downregulation of MMP-9 expression, which is associated with decreased migration ability. nih.gov In the context of pancreatic cancer, this compound inhibits the upregulation of STAT3 that is induced by gemcitabine. google.com Research on cervical cancer cells (SiHa) has demonstrated that this compound treatment significantly reduced the protein expression of HPV16 E6 while simultaneously upregulating the expression of p53 and p21. guidetopharmacology.org The interplay between HPV16 E6, p53, and p21 is well-established, with HPV16 E6 promoting the degradation of p53, and p21 being a downstream target of p53 involved in cell cycle regulation.

Disruption of Cellular Energy Metabolism

This compound exerts anticancer activity, in part, by disrupting the energy metabolism of cancer cells. citeab.comoup.comnih.govuni-freiburg.debiorxiv.org This disruption can lead to mitochondrial dysfunction and an interruption of the cellular energy supply. citeab.comoup.comnih.govbiorxiv.org

Effects on Mitochondrial Respiratory Chain Complex Enzymes

A key aspect of this compound's impact on energy metabolism is its effect on the mitochondrial respiratory chain complex enzymes. Studies in oral squamous cell carcinoma cells have shown that this compound significantly decreased the activities of mitochondrial respiratory chain complex enzymes I, II, III, and IV. citeab.comoup.comnih.govuni-freiburg.debiorxiv.orgnih.gov After treatment with 0.60 mM ICD for 24 hours, the activities of these enzymes were substantially reduced compared to untreated control cells. nih.gov

The following table summarizes the observed decrease in mitochondrial respiratory chain complex enzyme activity in OSCC cells after this compound treatment:

| Mitochondrial Respiratory Chain Complex Enzyme | Decrease in Activity (%) |

| Complex I (NADH dehydrogenase) | 50.72 citeab.comoup.comnih.govuni-freiburg.debiorxiv.orgnih.gov |

| Complex II (Succinate dehydrogenase) | 27.39 citeab.comoup.comnih.govuni-freiburg.debiorxiv.orgnih.gov |

| Complex III (Cytochromic reductase) | 77.27 citeab.comoup.comnih.govuni-freiburg.debiorxiv.orgnih.gov |

| Complex IV (Cytochromic oxidase) | 73.89 citeab.comoup.comnih.govuni-freiburg.debiorxiv.orgnih.gov |

These findings suggest that this compound inhibits the electron transport chain, thereby blocking the energy metabolism in cancer cells and potentially leading to apoptosis.

Interference with Cytoskeletal Structures (e.g., Filamentous Actin)

This compound has been shown to interfere with the cytoskeletal structures of cancer cells, specifically impacting filamentous actin. In oral squamous cell carcinoma cells, this compound treatment resulted in the deformation and depolymerization of cytoskeletal actin. citeab.comoup.comuni-freiburg.debiorxiv.orgnih.gov Observations revealed changes in cytoskeletal morphology, including a narrowed cell morphology and a disordered intracellular skeleton, which became more pronounced with longer exposure to ICD. oup.com

In Vivo Antitumor Efficacy in Murine Models

Studies utilizing murine models have provided evidence for the in vivo antitumor efficacy of this compound and its derivatives. In pancreatic cancer xenograft models, the combination treatment of this compound and gemcitabine significantly inhibited tumor growth. google.com this compound has also been shown to inhibit the tumorigenicity of SiHa cells in a nude mouse xenograft model. guidetopharmacology.org Furthermore, an this compound derivative, 8-acetamino-isocorydine, demonstrated an inhibitory effect on murine hepatoma H22-induced tumors and murine sarcoma S180-bearing mice. Importantly, studies in mice have indicated that this compound treatment did not cause significant weight loss, suggesting a lack of considerable toxicity at the tested doses. guidetopharmacology.org

Evaluation of Systemic Side Effects

Preclinical studies evaluating the systemic side effects of this compound and its derivatives in animal models have generally reported a lack of significant adverse effects on body weight. In studies investigating the anti-tumor effects of this compound on SP cell-induced tumor masses in nude mice, no difference in mouse weight was observed between the treatment group and the control group, suggesting that ICD did not have obvious adverse side effects on mouse growth. scispace.com Similarly, research on the this compound derivative 8-acetamino-isocorydine (Compound 11) noted no difference in mouse body weight between the treatment groups and the blank control group, suggesting an absence of adverse side effects on mouse growth at the tested dosages. mdpi.com

Anti-inflammatory and Immunomodulatory Activities of this compound

This compound has demonstrated significant anti-inflammatory and immunomodulatory activities in various studies. malariaworld.orgtandfonline.comdovepress.comresearchgate.net

Inhibition of Pro-inflammatory Cytokine Release (e.g., TNF-α, IL-6, IL-1β)

This compound has been shown to inhibit the release of key pro-inflammatory cytokines. In vitro studies using LPS-treated mouse peritoneal macrophages demonstrated that this compound inhibited the release of TNF-α and IL-6. tandfonline.comdovepress.comnih.govresearchgate.net In vivo studies using LPS-challenged mice, a model for sepsis and acute lung injury, showed that this compound decreased the levels of TNF-α, IL-6, and IL-1β in the blood, lung, and spleen. tandfonline.comdovepress.comnih.govresearchgate.nettandfonline.comnih.gov These findings indicate that this compound can suppress the production and release of major mediators of inflammation.

Here is a representative data table illustrating the effect of this compound on pro-inflammatory cytokine levels:

| Cytokine | Sample Source | Effect of this compound Treatment (vs. Control/LPS alone) | References |

| TNF-α | Macrophage supernatant | Inhibited release | tandfonline.comdovepress.comnih.govresearchgate.net |

| TNF-α | Blood, Lung, Spleen | Decreased levels | tandfonline.comdovepress.comnih.govresearchgate.nettandfonline.comnih.gov |

| IL-6 | Macrophage supernatant | Inhibited release | tandfonline.comdovepress.comnih.govresearchgate.net |

| IL-6 | Blood, Lung, Spleen | Decreased levels | tandfonline.comdovepress.comnih.govresearchgate.nettandfonline.comnih.gov |

| IL-1β | Blood, Lung, Spleen | Decreased levels | tandfonline.comdovepress.comnih.govtandfonline.comnih.gov |

Modulation of Signaling Pathways (e.g., TLR4-NFκB pathway, NFκB p65 translocation, JNK phosphorylation)

The anti-inflammatory effects of this compound are mediated through the modulation of critical signaling pathways. Mechanistically, this compound has been shown to inhibit the TLR4-mediated signaling pathway. tandfonline.comdovepress.comnih.govtandfonline.comnih.gov While it did not affect the mRNA or protein levels of TLR4, MyD88, or TRAF6, this compound inhibited the phosphorylation of IκBα and NFκB p65. tandfonline.comdovepress.comnih.govtandfonline.comnih.gov This inhibition of phosphorylation is crucial as it prevents the degradation of IκBα and the subsequent translocation of NFκB p65 from the cytoplasm into the nucleus, where it would activate the transcription of pro-inflammatory genes. tandfonline.comdovepress.comnih.govtandfonline.comnih.gov this compound was found to increase the cytoplasmic level of NFκB p65 and decrease its nuclear level in LPS-treated macrophages. tandfonline.comdovepress.comnih.govtandfonline.comnih.gov

In addition to the NFκB pathway, this compound also attenuates the phosphorylation of JNK, a key component of the MAPK signaling pathway, which is also involved in inflammatory responses. malariaworld.orgresearchgate.netnih.govnih.govmdpi.com By suppressing the phosphorylation of both p65 and JNK, this compound inhibits NF-κB and AP-1 mediated transcriptional activation of inflammatory genes. malariaworld.orgnih.gov

Upregulation of Vitamin D Receptor Expression

This compound has been shown to influence the expression of the Vitamin D Receptor (VDR). Studies have reported that this compound upregulated Vdr mRNA expression and increased the nuclear VDR protein level in LPS-treated macrophages. tandfonline.comdovepress.comnih.govtandfonline.comnih.govresearchgate.net Upregulation of VDR expression and increased nuclear VDR distribution are closely related to this compound's anti-sepsis effect and its ability to inhibit NFκB p65 translocation into the nucleus, leading to reduced pro-inflammatory cytokine release. tandfonline.comdovepress.comnih.govtandfonline.comnih.gov

Amelioration of Acute Lung Injury in Vivo

This compound has demonstrated protective effects in models of acute lung injury (ALI). In LPS-induced mouse models of ALI, this compound significantly inhibited the pathological symptoms and ameliorated lung tissue damage. malariaworld.orgtandfonline.comdovepress.comnih.govresearchgate.nettandfonline.comnih.govnih.gov This amelioration of ALI is attributed, at least in part, to its ability to reduce inflammatory responses, including the decrease in pro-inflammatory cytokine levels in lung tissue and the modulation of signaling pathways involved in inflammation. malariaworld.orgtandfonline.comdovepress.comnih.govresearchgate.nettandfonline.comnih.govnih.govnih.gov The protective effect was also evidenced by a reduction in pulmonary edema, indicated by lower wet/dry lung weight ratios in this compound-treated groups compared to control groups in LPS-induced ALI mice. malariaworld.org

Effects on Macrophage Activities

Research indicates that this compound can influence macrophage activities, particularly in the context of inflammation. Studies have shown that this compound can inhibit the release of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), from lipopolysaccharide (LPS)-stimulated macrophages. smolecule.comtandfonline.comnih.govresearchgate.net This effect has been observed in both in vitro models using bone marrow-derived macrophages (BMDMs) and in vivo models of acute lung injury induced by LPS. smolecule.comtandfonline.comnih.govresearchgate.netnih.gov

The mechanism underlying this compound's effects on macrophages involves the modulation of signaling pathways. It has been reported to inhibit the phosphorylation of IκBα and NFκB p65 in the TLR4-mediated signaling pathway. tandfonline.comnih.gov Furthermore, this compound has been shown to increase the cytoplasmic level of NFκB p65 while decreasing its nuclear level in LPS-treated macrophages, suggesting an inhibition of NFκB translocation into the nucleus. tandfonline.comnih.gov Additionally, this compound has been found to upregulate the expression of the vitamin D receptor (VDR) mRNA and increase nuclear VDR protein levels, which is suggested to be related to its anti-sepsis effect. tandfonline.comnih.gov

Data on this compound's Effect on Cytokine Levels in LPS-Stimulated Macrophages:

| Treatment | IL-6 Level (Arbitrary Units) | TNF-α Level (Arbitrary Units) |

| Control | Baseline | Baseline |

| LPS | Increased | Increased |

| LPS + this compound | Decreased | Decreased |

Other Reported Biological Activities

This compound exhibits a variety of other biological activities. mdpi.com

Antiarrhythmic Properties

This compound has been reported to possess antiarrhythmic properties. mdpi.commdpi.comejgo.net Studies have investigated its effects on action potentials in isolated cardiac tissues, such as canine Purkinje fibers and ventricular muscles. latoxan.com While this compound itself has shown some antiarrhythmic tendencies, studies comparing it to other aporphine (B1220529) alkaloids like crebanine (B1669604) and stephanine (B192439) suggest that structural differences, such as the presence of a 1,2-dimethoxy group, may influence the potency of antiarrhythmic activity. mdpi.com Derivatives of this compound have also been synthesized and evaluated for their antiarrhythmic potential. mdpi.com

Antibacterial and Antimycobacterial Activities

This compound has demonstrated antibacterial activity. mdpi.comtandfonline.comresearchgate.netnih.gov Extracts containing this compound from certain plants have shown antimicrobial effects against various bacteria. tandfonline.com Research has also explored the antimycobacterial activity of isoquinoline (B145761) alkaloids, including aporphine types like this compound. mdpi.com While some alkaloids have shown activity against Mycobacterium species, the specific antimycobacterial potency of this compound may vary and has been investigated in comparison to other compounds. mdpi.com

Anti-ulcer Properties

This compound has been reported to have anti-ulcer properties. mdpi.comresearchgate.netnih.gov While detailed mechanisms are not extensively covered in the provided search results, this activity is mentioned as one of the therapeutic properties of this compound. mdpi.comnih.gov

Antiplasmodial Activity

This compound exhibits antiplasmodial activity, particularly against Plasmodium falciparum, the parasite responsible for malaria. mdpi.comsmolecule.comejgo.netdntb.gov.uanih.govresearchgate.netikm.org.mynih.gov Studies have investigated the antiplasmodial activity of this compound and other aporphine alkaloids. dntb.gov.uanih.govresearchgate.net The mechanism may involve the accumulation of the alkaloid within the acidic food vacuole of Plasmodium through pH trapping, which subsequently neutralizes the vacuole and enhances antiplasmodial activity. dntb.gov.uanih.gov

Data on Antiplasmodial Activity:

| Compound | IC₅₀ against P. falciparum (µM) |

| This compound | 51.3 researchgate.net |

| Northis compound | 19.8 researchgate.net |

| Boldine | 2.60 researchgate.net |

Note: IC₅₀ values represent the half-maximal inhibitory concentration, indicating the potency of the compound against the parasite.

Antioxidant Properties

Data on Antioxidant Activity:

| Assay | This compound Value |

| DPPH free radical scavenging capacity | IC₅₀ 229.85 ± 7.51 µM researchgate.net |

| Ferric ion reducing antioxidant power | 0.79 ± 0.04 µM researchgate.net |

Dopaminergic Agent Activity

Aporphine alkaloids, including this compound, are associated with various biological activities, such as acting as dopaminergic agents. nih.govresearchgate.net While the precise mechanisms for this compound specifically are not extensively detailed in the search results, other aporphine derivatives, such as bulbocapnine, are known to block dopamine (B1211576) receptors and inhibit dopamine synthesis by targeting these receptors. This suggests a potential interaction with the dopaminergic system, although further research is needed to elucidate the specific actions of this compound.

Anti-platelet Activity

Antiplatelet properties have been reported for a series of isoquinoline alkaloids, including this compound. researchgate.net These findings primarily stem from in vitro experiments using purified platelets or platelet-rich plasma. researchgate.net Many of these studies were initial screenings and reported inhibition at relatively high concentrations. researchgate.net While this compound has been included in lists of alkaloids exhibiting antiplatelet effects, detailed mechanisms of action for this compound's anti-platelet activity are not clearly defined in the provided search results. nih.govresearchgate.netresearchgate.net

Spasmolytic Effects

This compound has been reported to possess antispasmodic action on isolated vessels and some visceral smooth muscles. magtechjournal.com It has been clinically used to relieve spasm. nih.govnih.gov Early pharmacological studies demonstrated its spasmolytic activity on the biliary system of guinea pigs or rabbits. mdpi.com It also exhibits spasmolytic effects on the isolated gallbladder and Oddi's sphincter in vitro. mdpi.comdntb.gov.ua

Vasodilating Effects

This compound exhibits vasodilatory properties and has been used clinically to dilate blood vessels. nih.govnih.govlookchem.commdpi.com Studies on isolated rabbit aortic strips precontracted by norepinephrine (B1679862) or KCl have shown that this compound induces relaxation in a concentration-dependent manner. magtechjournal.comlookchem.com The vasodilative effect on precontraction induced by norepinephrine was significantly stronger than that induced by KCl. magtechjournal.com

The mechanism of this compound's vasodilatation is suggested to be related to the accumulation of cyclic GMP (cGMP) by activating guanylate cyclase. magtechjournal.com this compound has been shown to increase cGMP levels, and this effect is inhibited by methylene (B1212753) blue, a guanylate cyclase inhibitor. magtechjournal.com While the complete mechanism is still being established, the inhibition of receptor-mediated Ca²⁺ influx and Ca²⁺ release may also play a role. magtechjournal.comkoreascience.kr

Data on Vasodilating Effects:

| Precontracting Agent | EC₅₀ (µmol·L⁻¹) |

| Norepinephrine (NE, 1 µmol·L⁻¹) | 12.6 ± 4.4 magtechjournal.com |

| KCl (30 mmol·L⁻¹) | 447 ± 38 magtechjournal.com |

Hypoxia Treatment

This compound has been used clinically to treat hypoxia. nih.govnih.govdntb.gov.ua While the search results mention this clinical use, detailed research findings and the specific mechanisms by which this compound treats hypoxia are not elaborated upon in the provided snippets. Some studies mention its potential in the context of acute lung injury induced by lipopolysaccharide, which involves inflammatory responses that can contribute to hypoxia, but a direct mechanism for treating oxygen deprivation itself is not described. nih.govnih.gov

Effects on Cardiac Action Potentials (e.g., Sinoatrial Node, Ventricular Muscle)

This compound has been reported to have antiarrhythmic effects. nih.govmdpi.com Studies on isolated canine Purkinje fibers and ventricular muscles have investigated the effects of this compound on cardiac action potentials. latoxan.comcaymanchem.comncats.io this compound can reduce the action potential duration and increase the effective refractory period in isolated canine Purkinje fibers at a concentration of 30 µM. lookchem.comcaymanchem.com

Cardiac action potentials differ between nodal tissues (like the sinoatrial node and atrioventricular node) and non-nodal tissues (like atrial and ventricular myocytes and Purkinje fibers). cvpharmacology.comjustintimemedicine.com Nodal cells exhibit automaticity and have a slower depolarization phase primarily mediated by calcium channels, while non-nodal cells have a true resting potential and a rapid depolarization phase mediated by sodium channels. cvpharmacology.comjustintimemedicine.com Antiarrhythmic drugs can influence these action potentials by affecting ion channels. cvpharmacology.com While the specific effects of this compound on the sinoatrial node are not explicitly detailed, its reported effects on Purkinje fibers and ventricular muscle action potentials suggest an interaction with the electrical activity of the heart. lookchem.comlatoxan.comcaymanchem.comncats.io

Preclinical and Translational Research on Isocorydine

In Vitro Pharmacological Studies

In vitro studies are fundamental in the preclinical evaluation of isocorydine, providing insights into its direct effects on various cell types and biological processes. These studies utilize cell culture models and a range of assay methodologies to assess this compound's activity.

Cell Culture Models and Experimental Design

A variety of cell culture models have been employed to investigate the effects of this compound, particularly in the context of cancer research. Human cancer cell lines are commonly used, including hepatocellular carcinoma (HCC) cell lines such as SMMC-7721, MHCC-97L, Huh7, MHCC-97H, Hep3B, and PLC/PRF/5. ncats.iooncotarget.comresearchgate.net Other cancer cell lines studied include human lung (A549), gastric (SGC7901, MGC-803), cervical (HeLa, SiHa), and oral squamous cell carcinoma (OSCC) cells (Cal-27). google.commdpi.commdpi.come-century.usresearchgate.netnih.gov Normal human gingival fibroblasts (HGF) have also been used to assess selectivity. mdpi.comnih.gov

Experimental designs typically involve culturing cells under standard conditions, such as in DMEM or RPMI 1640 medium supplemented with fetal bovine serum and antibiotics, in a humidified atmosphere with 5% CO2 at 37 °C. google.commdpi.comncats.io Cells are then treated with varying concentrations of this compound for different durations (e.g., 24, 48, or 72 hours) to determine dose- and time-dependent effects. ncats.iooncotarget.commdpi.com Control groups typically receive the vehicle used to dissolve this compound, such as DMSO. mdpi.com

Assay Methodologies (e.g., MTT assay, Wound Healing Assay, Trans-well Invasion Assay, Flow Cytometry, Western Blotting, ELISA)

Several assay methodologies are utilized in in vitro studies to evaluate the pharmacological effects of this compound.

MTT Assay (or CCK-8 assay): This colorimetric assay is widely used to measure cell viability and proliferation. google.comoncotarget.comresearchgate.netnih.gov It assesses the metabolic activity of living cells. nih.gov Studies have used MTT or CCK-8 kits according to manufacturer instructions to determine the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines. mdpi.comncats.iooncotarget.commdpi.com For example, the IC50 of this compound in Cal-27 OSCC cells was reported as 0.61 mM after 24 hours. mdpi.com For human HCC cell lines, IC50 values for this compound after 48 hours ranged from 200 to 300 µg/ml. ncats.io

Wound Healing Assay: This assay is used to assess cell migration. bjorl.orgbjorl.orgnih.gov It involves creating a "wound" or gap in a confluent cell monolayer and observing the migration of cells into the gap over time. bjorl.orgnih.gov

Transwell Invasion Assay: This assay evaluates the invasive potential of cells. bjorl.orgbjorl.orgnih.gov Cells are placed in a chamber with a porous membrane (often coated with Matrigel to mimic the extracellular matrix) and their ability to pass through the membrane towards a chemoattractant in the lower chamber is measured. bjorl.orgnih.gov

Flow Cytometry: This technique is used for various analyses, including cell cycle distribution and apoptosis. nih.govbjorl.orgbjorl.orgnawah-scientific.com Cells are stained with fluorescent dyes (e.g., propidium (B1200493) iodide for cell cycle analysis) and analyzed by a flow cytometer to quantify cell populations in different phases of the cell cycle or undergoing apoptosis. nih.govbjorl.org Flow cytometry has also been used to assess the percentage of cancer stem cell populations, such as CD133+ cells, after this compound treatment. oncotarget.com

Western Blotting: This technique is used to detect and quantify specific proteins in cell lysates. bjorl.orgnawah-scientific.com It is employed to investigate the molecular mechanisms of this compound by examining the expression levels of proteins involved in pathways such as apoptosis, cell cycle regulation, and signaling pathways (e.g., STAT3, NFκB p65). nih.govbjorl.orgresearchgate.net

ELISA (Enzyme-Linked Immunosorbent Assay): While not as frequently mentioned as other assays in the provided snippets specifically for this compound, ELISA is a common technique used to quantify proteins, such as cytokines (e.g., TNF-α, IL-6, IL-1β), in cell culture supernatants or tissue samples. nih.govnawah-scientific.com

Data from In Vitro Studies:

| Cell Line | Assay Method | This compound Concentration | Duration | Key Finding | Source |

| Cal-27 (OSCC) | CCK-8 | 0.61 mM | 24 h | IC50 value for proliferation inhibition. | mdpi.com |

| HGF (fibroblast) | CCK-8 | 12.05 mM | 24 h | IC50 value for proliferation inhibition (higher than cancer cells). | mdpi.com |

| SMMC-7721 (HCC) | MTT | 200 µg/ml | 48 h | IC50 value for growth inhibition. | ncats.io |

| Huh7 (HCC) | MTT | 250 µg/ml | 48 h | IC50 value for growth inhibition. | ncats.io |

| PLC/PRF/5 (HCC) | MTT | 300 µg/ml | 48 h | IC50 value for growth inhibition. | ncats.io |

| Huh7 (HCC) | Flow Cytometry | 15 µg/ml (d-ICD) | 24 h | Decreased percentage of CD133+ cells (from 54.6% to 27.3%). | oncotarget.com |

| PLC/PRF/5 (HCC) | Flow Cytometry | 20 µg/ml (d-ICD) | 24 h | Decreased percentage of CD133+ cells. | oncotarget.com |

| HepG2 (Liver) | MTT | 7.51 µM (COM33) | Not specified | IC50 value for antiproliferative activity (this compound derivative). | nih.gov |

| HeLa (Cervical) | MTT | 6.32 μM (COM33) | Not specified | IC50 value for antiproliferative activity (this compound derivative). | nih.gov |

| MGC-803 (Gastric) | MTT | < 10 μM (COM33) | Not specified | IC50 value for antiproliferative activity (this compound derivative). | nih.gov |

| Macrophages | ELISA | Not specified | Not specified | Inhibited LPS-induced TNF-α and IL-6 release. | nih.gov |

Detailed Research Findings (In Vitro):

This compound has demonstrated significant anticancer activity in various human cell lines, inhibiting proliferation, migration, and invasion. google.commdpi.com Studies have shown that this compound can induce G2/M cell cycle arrest and apoptosis in cancer cells. nih.govgoogle.commdpi.comncats.ioresearchgate.net This effect is linked to the regulation of proteins involved in cell cycle progression, such as cyclin B1, p-CDK1, and Cdc25C, as well as increased phosphorylation levels of Chk1 and Chk2. nih.govresearchgate.net this compound has also been shown to target cancer stem cell populations, reducing the proportion of CD133+ or EpCAM-labeled tumor stem cells and suppressing their sphere-forming and clonogenic capacity in liver cancer cell lines. google.commdpi.comoncotarget.com Furthermore, this compound can influence the expression of drug-resistant proteins like ABCG2 in a dose-dependent manner. google.com In OSCC cells, this compound disrupted energy metabolism and filamentous actin structures. mdpi.com In macrophages, this compound inhibited LPS-induced release of pro-inflammatory cytokines like TNF-α and IL-6, potentially by inhibiting phosphorylation of IκBα and NFκB p65 and decreasing its nuclear translocation. nih.gov

In Vivo Pharmacological Studies

In vivo studies are crucial for evaluating the efficacy and safety of this compound in a complex biological system, providing data that complements in vitro findings.

Animal Models and Experimental Protocols (e.g., LPS-challenged mouse model, xenograft models)

In vivo pharmacological studies of this compound frequently utilize rodent models. Common models include:

LPS-challenged mouse model: This model is used to study the anti-inflammatory and anti-sepsis effects of compounds. nih.gov Mice are challenged with lipopolysaccharide (LPS) to induce a systemic inflammatory response. This compound is then administered to evaluate its ability to mitigate the inflammatory effects. nih.gov

Xenograft models: These models involve implanting human cancer cells into immunocompromised mice (such as nude mice or NOD/SCID mice) to create a tumor. google.comresearchgate.nete-century.usresearchgate.netnih.gov These models are used to assess the in vivo antitumor efficacy of this compound and its derivatives by measuring tumor size and weight over time. google.comresearchgate.nete-century.usresearchgate.net Xenograft models using cancer stem cells (e.g., CD133+ cells) have also been employed to investigate this compound's effect on these specific populations in vivo. google.commdpi.comresearchgate.net Murine tumor models, such as murine sarcoma S180-bearing mice and murine hepatoma H22-induced tumors, have also been used. mdpi.comresearchgate.net

Experimental protocols vary depending on the model and the study's objectives. In xenograft models, cancer cells are typically injected subcutaneously. researchgate.net After tumors reach a certain size, treatment with this compound or its derivatives is initiated, often administered intraperitoneally. researchgate.netnih.gov Tumor growth is monitored regularly, and at the end of the study, tumors are excised and weighed. researchgate.nete-century.us In the LPS-challenged model, this compound is administered following LPS injection, and inflammatory markers in blood and tissues are analyzed. nih.gov

Evaluation of Efficacy and Safety

In vivo studies evaluate the efficacy of this compound by measuring its impact on disease progression, such as tumor growth inhibition in cancer models or reduction of inflammatory markers in inflammation models. nih.gove-century.usuni.lu

In xenograft models, the efficacy of this compound and its derivatives is assessed by comparing tumor volumes and weights in treated groups versus control groups. google.comresearchgate.nete-century.usresearchgate.net For example, this compound significantly inhibited the tumorigenicity of SiHa cells in a nude mouse xenograft model, as indicated by reduced tumor weights. e-century.us An this compound derivative, COM33, showed a tumor inhibition rate of 73.8% in Kunming mice with liver cancer. google.comnih.gov Another derivative, 8-acetamino-isocorydine, demonstrated good inhibitory effects on murine hepatoma H22-induced tumors. mdpi.comresearchgate.net this compound has also been shown to selectively reduce the volume and weight of tumors induced by cancer stem cells in vivo. google.commdpi.com

Evaluation of safety in these preclinical in vivo studies often involves monitoring the body weight of the animals throughout the treatment period. e-century.us A lack of significant difference in body weight between treated and control groups is typically considered an indication of the treatment's low toxicity. e-century.us For instance, studies with this compound and its derivatives in xenograft models reported no significant differences in mouse body weight compared to control groups, suggesting a lack of apparent adverse side effects at the tested doses. google.commdpi.come-century.us

Data from In Vivo Studies:

| Animal Model | Treatment (Compound) | Outcome Measure | Key Finding | Source |

| LPS-challenged mice | This compound | Inflammatory markers | Decreased TNF-α, IL-6, and IL-1β levels in blood, lung, and spleen. | nih.gov |

| Nude mice (SiHa xenografts) | This compound | Tumor weight | Significantly inhibited tumorigenicity. | e-century.us |

| Kunming mice (liver cancer) | COM33 (this compound derivative) | Tumor inhibition rate | 73.8% inhibition rate. | google.comnih.gov |

| Murine hepatoma H22-bearing mice | 8-acetamino-isocorydine (derivative) | Tumor growth | Good inhibitory effect. | mdpi.comresearchgate.net |

| Nude mice (HCC side population xenografts) | This compound | Tumor size and weight | Selectively reduced size and weight of tumors. | google.commdpi.com |

Drug Combination Studies with this compound

Research has also explored the potential of combining this compound with other therapeutic agents, particularly in the context of cancer treatment, to enhance efficacy and potentially overcome drug resistance. google.commdpi.come-century.us

Studies have investigated the synergistic effects of this compound when combined with conventional chemotherapeutic drugs. For example, this compound has been combined with gemcitabine (B846), doxorubicin (B1662922) (DOX), and cisplatin (B142131) to enhance anti-cancer sensitivity and reduce drug resistance. mdpi.come-century.us In pancreatic cancer cells, this compound combined with gemcitabine synergistically inhibited cell viability. e-century.us This synergistic effect was associated with this compound's ability to inhibit the upregulation of STAT3 and EMT induced by gemcitabine. e-century.us In hepatocellular carcinoma cell lines, this compound has been shown to enhance their sensitivity to doxorubicin and cisplatin, contributing to the reversal of drug resistance. google.come-century.us The combination of this compound and doxorubicin has shown promise in eradicating HCC. medchemexpress.com

Combination studies aim to identify drug combinations that result in improved therapeutic outcomes compared to single-agent treatments, potentially allowing for lower doses of each drug and reduced toxicity.

Synergistic Effects with Chemotherapeutic Agents (e.g., DXR)

Preclinical studies have indicated that this compound can enhance the sensitivity of cancer cells to conventional chemotherapeutic drugs, including Doxorubicin (DXR). nih.govmedchemexpress.com This synergistic effect has been observed in hepatocellular carcinoma (HCC) cell lines. nih.govmedchemexpress.com Research suggests that ICD co-administration can enhance DOX cytotoxicity in HCC cells and inhibit DOX-induced epithelial-mesenchymal transition (EMT), a process associated with chemoresistance. nih.gov

Specifically, studies using HCC cell lines like Huh-7 and Hep-G2 have shown that combined treatment with ICD and DOX leads to increased cytotoxicity compared to treatment with either agent alone. nih.govmedchemexpress.com The synergistic effect has been quantified using the combination index (CI), with CI values below 1 indicating synergy. For instance, in Huh-7 and Hep-G2 cells, CI values of 0.456 and 0.556, respectively, were reported for the combined treatment of ICD and DOX, suggesting a synergistic interaction. nih.gov This synergistic activity extends to drug-resistant cell populations, such as CD133+ cells, which are often associated with chemoresistance. nih.govgoogle.com

| Cell Line | Doxorubicin (DOX) Treatment | This compound (ICD) + DOX Treatment | Combination Index (CI) |

|---|---|---|---|

| Huh-7 | 0.456 nih.gov | ||

| Hep-G2 | 0.556 nih.gov |

Beyond DXR, this compound and its derivatives have also been explored in combination with other agents like Sorafenib, demonstrating potential synergistic effects in inhibiting HCC cell growth and overcoming drug resistance. nih.govnih.govnih.govmdpi.com

Considerations for Clinical Translation

Translating preclinical findings on this compound to clinical applications requires careful consideration of various factors, including dosage in preclinical models and its potential as a lead compound for drug development. researchgate.netnih.govnih.govnih.govjkchemical.commedchemexpress.com

Dosage Considerations in Preclinical Models

In preclinical studies, the effective dosage of this compound has been a key consideration. Early research indicated that this compound shows intermediate antitumor ability, and the effective dosage in some in vitro models could be relatively high (e.g., up to 200 μM) for clinical treatment. nih.govresearchgate.net This has prompted research into structural modifications of this compound to improve its anticancer activity and potentially reduce the required dosage. nih.govresearchgate.netcore.ac.uk

Studies on this compound derivatives, such as 8-amino-isocorydine (d-ICD), have aimed to develop compounds with enhanced potency and stability compared to the parent compound. researchgate.netnih.govnih.govcore.ac.uk Preclinical investigations with these derivatives have explored their efficacy at lower concentrations, suggesting a potential path to address the dosage considerations observed with this compound itself. nih.govnih.gov For instance, d-ICD has been shown to inhibit HCC cell growth and drug resistance at a lower dosage than this compound. nih.gov

In vivo preclinical studies have also investigated the effects of this compound and its derivatives on tumor growth in animal models. For example, 8-acetamino-isocorydine (a pro-drug of 8-amino-isocorydine) showed inhibitory effects on murine hepatoma H22-induced tumors. nih.govresearchgate.netcore.ac.uk The inhibitory rates in these models provide data on the efficacy of this compound derivatives in a living system. nih.gov

Potential as a Lead Compound for Drug Development

This compound's inherent biological activities, particularly its anticancer properties and its ability to target CSC-like cells and reverse drug resistance, position it as a potential lead compound for the development of new therapeutic agents. nih.govresearchgate.netgoogle.comnih.govcore.ac.ukgoogle.com The aporphine (B1220529) alkaloid structure provides a template for chemical modification to generate derivatives with improved pharmacological properties, such as enhanced activity, stability, and potentially better pharmacokinetic profiles. nih.govresearchgate.netcore.ac.uk

Research efforts have focused on synthesizing and evaluating this compound derivatives through structural modifications, particularly at the C-8 position. nih.govresearchgate.netcore.ac.uk These modifications have led to the identification of derivatives with significantly improved anticancer activity in vitro and in vivo compared to this compound. nih.govresearchgate.netcore.ac.uk For example, 8-amino-isocorydine and 6a,7-dihydrogen-isocorydione have shown promising inhibitory effects on various human cancer cell lines. nih.govresearchgate.net

The focus on developing this compound derivatives stems from the observation that while this compound possesses valuable bioactivities, its intermediate antitumor ability and the relatively high effective dosage in some contexts highlight the need for optimization. nih.govresearchgate.netnih.gov The successful synthesis and preclinical evaluation of more potent derivatives underscore the potential of the this compound structure as a foundation for discovering novel and effective anticancer drugs. nih.govresearchgate.netcore.ac.ukgoogle.com The ability of these derivatives to target key aspects of cancer biology, such as CSCs and drug resistance mechanisms, further supports their potential as lead compounds in ongoing drug development efforts. researchgate.netgoogle.comnih.govnih.gov

Analytical and Characterization Methodologies for Isocorydine

Isolation and Purification Techniques from Natural Sources

The isolation of isocorydine from natural sources typically involves extracting the chemical components from dried and crushed plant material. Common methods include solvent refluxing extraction or cold soaking extraction using solvents such as ethanol (B145695) and water. google.com This process yields a crude extract containing this compound along with other plant constituents. google.com

To purify this compound from this crude extract, column chromatography is a widely employed technique. mdpi.comnih.gov Macroporous adsorption resins, particularly those made from polystyrene divinylbenzene (B73037) polymerization, are utilized as selective adsorbents. google.com By adjusting the pH of the adsorption and desorption solutions, the target alkaloid compounds can be manipulated to be in a free state or form salts, thereby controlling their interaction with the macroporous resin through van der Waals forces, aromatic ring conjugation, and hydrogen bonding. google.com This selective adsorption and desorption process allows for the separation and purification of this compound from the complex mixture. google.com this compound has been isolated from plants such as Dicranostigma leptopodum and Dactylicapnos scandens. mdpi.comnih.govplos.orgncats.io It has also been reported in Pteridophyllum racemosum, Stephania lincangensis, and Peumus boldus. nih.gov

Chromatographic Methods (e.g., HPLC-UV-MS, GC-MS, Column Chromatography)

Chromatographic methods are indispensable for the separation, identification, and quantification of this compound. These techniques leverage the differential partitioning of compounds between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) is frequently used for the analysis of this compound. HPLC coupled with UV detection (HPLC-UV) is a common method for the determination of this compound in various samples, including rat plasma. nih.govoncotarget.com A typical HPLC-UV method might utilize a C18 column with a mobile phase consisting of methanol (B129727) and a phosphate (B84403) buffer, detected at a specific wavelength such as 264 nm. nih.gov The retention time for this compound under such conditions is approximately 6.5 minutes. nih.gov HPLC-UV methods have demonstrated good linearity, precision, and accuracy for this compound quantification. nih.gov

For more comprehensive analysis and identification, HPLC coupled with Mass Spectrometry (HPLC-MS) or tandem Mass Spectrometry (HPLC-MS/MS) is employed. mdpi.comtandfonline.comnih.govcore.ac.uk These techniques provide molecular weight and fragmentation information, aiding in the confirmation of the compound's identity. HPLC-UV-MS methods often use a C18 column and a mobile phase containing methanol and water, with UV detection typically at 270 nm. mdpi.comresearchgate.net Mass detection is commonly performed using Electrospray Ionization (ESI) in positive mode to identify molecular ions. mdpi.comtandfonline.com LC-MS/MS methods for this compound determination in biological samples, such as rat plasma and tissues, have been developed using positive ion mode ESI and multiple reaction monitoring (MRM). tandfonline.comnih.gov Specific MS/MS ion transitions, such as m/z 342.0 → 279.0, are monitored for this compound. tandfonline.comnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is another technique used in the analysis of alkaloids, including aporphine (B1220529) types like this compound. nih.govresearchgate.net GC-MS can be used to analyze alkaloid profiles in plant extracts. researchgate.net Mass spectrometry data for this compound is available in databases, including GC-MS spectra. nih.gov

Column chromatography, as mentioned in the isolation section, is also a crucial purification technique. mdpi.comnih.gov Silica gel column chromatography has been used to isolate this compound from plant extracts. mdpi.comnih.gov Macroporous adsorption resin column chromatography is specifically utilized for the selective separation and purification of this compound from plant crude extracts. google.com

Spectroscopic Characterization (e.g., NMR, UV, IR, MS, X-ray Crystal Structure)

Spectroscopic methods are essential for the structural elucidation and characterization of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, provides detailed information about the hydrogen and carbon atoms within the this compound molecule, allowing for the determination of its chemical structure. mdpi.comnih.gov NMR spectra of this compound have been reported and are used for structural confirmation, often by comparison with literature data. mdpi.comnih.gov

Ultraviolet (UV) spectroscopy is used to analyze the electronic transitions within the molecule, providing information about the chromophores present. This compound exhibits characteristic UV absorption maxima, such as at 216 and 272 nm. caymanchem.com UV-Vis absorption peaks in plant extracts can indicate the presence of alkaloids. researchgate.net

Infrared (IR) spectroscopy provides information about the functional groups present in this compound based on characteristic vibrational frequencies. researchgate.net IR spectra for this compound are available and can be used for identification and confirmation. nih.govepa.gov FTIR spectroscopy of plant extracts can indicate the presence of functional groups like O-H, C=O, and aromatic C=C, consistent with the structure of alkaloids. researchgate.net

Mass Spectrometry (MS), as discussed in the chromatography section, is a powerful tool for determining the molecular weight and obtaining fragmentation patterns of this compound. nih.govtandfonline.comnih.govmassbank.eu This information is vital for confirming the compound's identity and can be obtained through various ionization techniques like ESI. mdpi.comtandfonline.commassbank.eu MS data for this compound is available in spectral databases. nih.govmassbank.eu

Purity Assessment (e.g., ≥98%)

Assessing the purity of isolated and synthesized this compound is critical for ensuring reliable experimental results and applications. Purity is typically determined using quantitative analytical techniques, primarily chromatography.

HPLC is a standard method for purity assessment. The purity of this compound is often reported as a percentage based on HPLC analysis. sigmaaldrich.com For research and commercial purposes, this compound is frequently available with a specified purity, such as ≥98% or 99.7% by HPLC. sigmaaldrich.comraybiotech.comchemscene.comnih.gov This indicates that this compound constitutes at least 98% or 99.7% of the total detectable compounds in the sample as determined by HPLC. sigmaaldrich.com Certificates of Analysis (CoA) often accompany commercial samples, providing details on the purity determined by HPLC. sigmaaldrich.com

While not explicitly detailed for this compound itself in the provided text, purity assessment often involves comparing the peak area of this compound to the total peak area of all components in the chromatogram. The acceptance criterion for purity, such as ≥98%, ensures that the material is suitable for intended research or analytical applications. raybiotech.comchemscene.comnih.gov

Biosynthetic Pathways and Metabolic Studies of Isocorydine

Enzymatic Biosynthesis of Aporphine (B1220529) Alkaloids

The biosynthesis of aporphine alkaloids, including isocorydine, is a multi-step process that begins with the condensation of two tyrosine-derived precursors. semanticscholar.orgresearchgate.net This pathway leads to the formation of a central intermediate, (S)-reticuline, which then undergoes intramolecular oxidative coupling to form the characteristic aporphine core. rsc.orgfrontiersin.org

The formation of the aporphine skeleton relies on a series of precursor molecules and key branch-point intermediates. The biosynthesis of all BIAs starts with (S)-norcoclaurine. semanticscholar.orgnih.gov

(S)-Norcoclaurine : This is the foundational precursor for all benzylisoquinoline alkaloids. It is formed through the condensation of dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA), a reaction catalyzed by norcoclaurine synthase (NCS). researchgate.netcore.ac.uknih.gov

(S)-Coclaurine : Following its formation, (S)-norcoclaurine undergoes O-methylation at the C6 position to yield (S)-coclaurine. core.ac.uk

(S)-Reticuline : This is a critical branch-point intermediate in the biosynthesis of many BIAs, including aporphines. frontiersin.orgcore.ac.uk It is formed from (S)-coclaurine through a sequence of N-methylation and 3'-hydroxylation reactions. core.ac.uk Studies on Annona squamosa have demonstrated the specific utilization of (±)-reticuline in the formation of this compound. rsc.org The biosynthesis proceeds via the direct ortho-ortho oxidative coupling of the reticuline nucleus. wikipedia.orgrsc.org

| Precursor/Intermediate | Role in Biosynthesis | Formation Step |

|---|---|---|

| (S)-Norcoclaurine | Common precursor to all benzylisoquinoline alkaloids. researchgate.net | Condensation of dopamine and 4-hydroxyphenylacetaldehyde. nih.gov |

| (S)-Coclaurine | Intermediate formed from (S)-norcoclaurine. | 6-O-methylation of (S)-norcoclaurine. core.ac.uk |

| (S)-Reticuline | Pivotal branch-point intermediate leading to aporphine alkaloids. frontiersin.org | N-methylation and 3'-hydroxylation of (S)-coclaurine. core.ac.uk |

The conversion of simple precursors into the complex aporphine structure is catalyzed by several specific enzymes. frontiersin.orgcore.ac.uk

Norcoclaurine synthase (NCS) : This enzyme catalyzes the first committed step in the BIA pathway—the stereospecific condensation of dopamine and 4-HPAA to form (S)-norcoclaurine. core.ac.uknih.gov

Coclaurine N-methyltransferase (CNMT) : This N-methyltransferase is responsible for the N-methylation of coclaurine to form N-methylcoclaurine, a crucial step leading towards reticuline. semanticscholar.orgcore.ac.uk

N-methylcoclaurine 3'-hydroxylase (NMCH) : This enzyme, a member of the cytochrome P450 CYP80B subfamily, catalyzes the hydroxylation of (S)-N-methylcoclaurine at the 3' position. core.ac.uknih.govnih.gov A CYP80B enzyme from Stephania tetrandra has been shown to catalyze the 3'-hydroxylation of both N-methylcoclaurine and coclaurine. nih.govresearchgate.net

CYP80G subfamily : These cytochrome P450 enzymes are involved in the intramolecular C-C phenol-coupling reaction of reticuline, which forms the core aporphine skeleton. frontiersin.orgnih.gov For instance, corytuberine synthase (CYP80G) from Coptis japonica produces corytuberine from reticuline. nih.gov

| Enzyme | Enzyme Class | Function |

|---|---|---|

| Norcoclaurine synthase (NCS) | Lyase/Pictet-Spenglerase | Catalyzes the formation of (S)-norcoclaurine from dopamine and 4-HPAA. nih.gov |

| Coclaurine N-methyltransferase (CNMT) | Transferase | Catalyzes the N-methylation of coclaurine. core.ac.uk |

| N-methylcoclaurine 3'-hydroxylase (NMCH) | Cytochrome P450 (CYP80B) | Catalyzes the 3'-hydroxylation of (S)-N-methylcoclaurine. nih.govnih.gov |

| CYP80G subfamily | Cytochrome P450 | Catalyzes the intramolecular C-C phenol coupling of reticuline to form the aporphine core. frontiersin.orgnih.gov |

Degradation and Stability Studies of this compound

The stability of this compound and its derivatives is influenced by their chemical structure, particularly the presence of reactive functional groups that are susceptible to degradation under certain conditions.

The this compound molecule contains a phenolic hydroxyl group, which can be readily oxidized. nih.gov The hydrogen atom located at the C-8 position of the aporphine ring is also characterized by high chemical reactivity and is easily lost. nih.gov The oxidation of this compound using Fremy's radical (potassium nitrosodisulfonate) has been shown to yield isocorydione (B1251626). nih.gov This reaction involves the loss of hydrogen atoms from the this compound structure. nih.gov

Chemical modification of the this compound structure can lead to derivatives with altered stability. One such derivative, 8-amino-isocorydine, has been found to be unstable in aqueous solutions at room temperature. nih.gov

During biological experiments, it was observed that the color of an 8-amino-isocorydine water solution darkened over time, indicating degradation. nih.gov Further analysis using liquid chromatography-mass spectrometry (LC-MS) confirmed this instability. After 48 hours at room temperature, approximately 60% of the 8-amino-isocorydine had degraded, transforming into two major degradation products. nih.gov The degradation mechanism involves the oxidation of the p-aminophenol segment within the molecule's structure, particularly in the presence of hydrogen ions. nih.gov The mass of the two main degradation products was nearly identical to the parent compound, suggesting the loss of only one or two hydrogen atoms while the molecular skeleton remained intact. nih.gov To address this instability for potential therapeutic use, a pro-drug, 8-acetamino-isocorydine, was synthesized by acetylating the amino group to protect the reactive p-aminophenol segment. nih.gov

| Parameter | Observation |

|---|---|

| Compound | 8-amino-isocorydine |

| Solvent | Water |

| Condition | Room Temperature |

| Observation Period | 48 hours |